molecular formula C11H23NO B13157949 1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol

1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol

Cat. No.: B13157949
M. Wt: 185.31 g/mol
InChI Key: MHOLCJRHAHLLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol is a chemical compound with a unique structure that includes an aminobutan-2-yl group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol typically involves the reaction of 4-methylcyclohexanone with 1-aminobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under hydrogenation conditions . The process involves the reduction of the ketone group in 4-methylcyclohexanone to form the desired cyclohexanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-methylcyclohexanone, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the cyclohexanol ring can interact with hydrophobic regions of proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Aminobutan-2-yl)-4-methylcyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.

    1-(1-Aminobutan-2-yl)-4-methylcyclohexane: Lacks the hydroxyl group, making it less polar.

    1-(1-Aminobutan-2-yl)-4-methylcyclohexanol: Similar but with different stereochemistry.

Uniqueness

1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-aminobutan-2-yl)-4-methylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-10(8-12)11(13)6-4-9(2)5-7-11/h9-10,13H,3-8,12H2,1-2H3

InChI Key

MHOLCJRHAHLLCK-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCC(CC1)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.